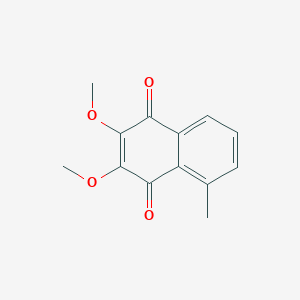
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a methyl group at position 5 on the naphthalene ring. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method includes the reaction of 2,3-dimethoxynaphthalene with a methylating agent under controlled conditions to introduce the methyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methoxylation and methylation reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
科学研究应用
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a redox-cycling agent to study electron transfer processes.
Biology: Investigated for its role in inducing reactive oxygen species (ROS) and studying cell toxicity, apoptosis, and necrosis.
Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione involves its redox-cycling ability, which leads to the generation of superoxide anions. These reactive oxygen species can cause oxidative stress, leading to cell damage, apoptosis, or necrosis. The compound targets cellular components, disrupting normal cellular functions and inducing cell death .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione, known for its redox properties.
2,3-Dimethoxynaphthalene-1,4-dione: Lacks the methyl group at the 5-position but shares similar redox-cycling properties.
5-Hydroxy-2-methylnaphthalene-1,4-dione: Another naphthoquinone derivative with hydroxyl and methyl groups, known for its bioactive properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct redox-cycling properties and biological activities. Its ability to induce varying cellular responses based on concentration makes it a valuable compound for research in oxidative stress and cell death mechanisms .
属性
CAS 编号 |
102632-07-5 |
|---|---|
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
2,3-dimethoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-7-5-4-6-8-9(7)11(15)13(17-3)12(16-2)10(8)14/h4-6H,1-3H3 |
InChI 键 |
BGIBLSNQORNFEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


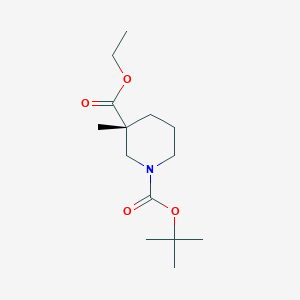
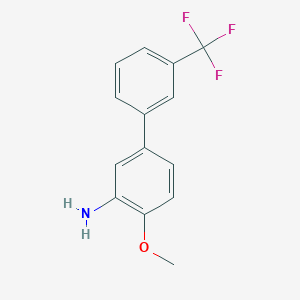
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)
![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
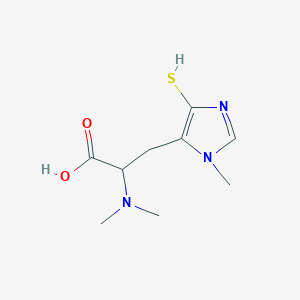

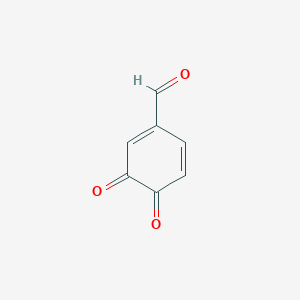
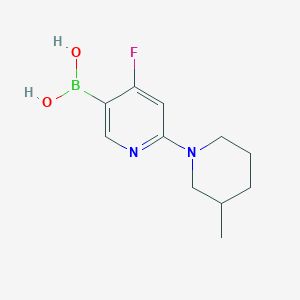
![2-[[20-[[6-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B14079614.png)
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)

![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
